molecular formula C11H13F2NO B12441698 (R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol

(R)-1-Benzyl-4,4-difluoropyrrolidin-3-ol

Cat. No.: B12441698
M. Wt: 213.22 g/mol
InChI Key: SBGAZJGIHIWTSU-SNVBAGLBSA-N
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Description

®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of fluorine atoms at the 4-position can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of chiral catalysts to ensure the desired enantiomer is produced.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Benzyl halides and strong bases like sodium hydride (NaH) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol a valuable tool in drug discovery.

Medicine

In medicinal chemistry, ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is investigated for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-4,4-difluoropyrrolidin-3-ol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Benzyl-4-fluoropyrrolidin-3-ol: Similar structure but with only one fluorine atom.

    ®-1-Benzyl-4,4-dichloropyrrolidin-3-ol: Similar structure with chlorine atoms instead of fluorine.

    ®-1-Benzyl-4,4-difluoropiperidin-3-ol: Similar structure but with a piperidine ring.

Uniqueness

®-1-Benzyl-4,4-difluoropyrrolidin-3-ol is unique due to the presence of two fluorine atoms at the 4-position of the pyrrolidine ring. This substitution can significantly alter the compound’s chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

(3R)-1-benzyl-4,4-difluoropyrrolidin-3-ol

InChI

InChI=1S/C11H13F2NO/c12-11(13)8-14(7-10(11)15)6-9-4-2-1-3-5-9/h1-5,10,15H,6-8H2/t10-/m1/s1

InChI Key

SBGAZJGIHIWTSU-SNVBAGLBSA-N

Isomeric SMILES

C1[C@H](C(CN1CC2=CC=CC=C2)(F)F)O

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)(F)F)O

Origin of Product

United States

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